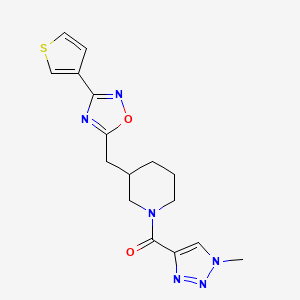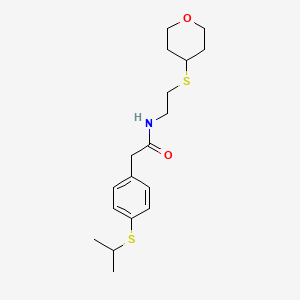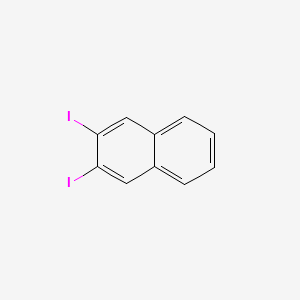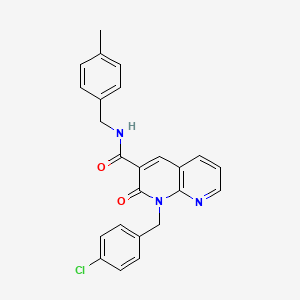![molecular formula C23H20N2O4S B2993644 N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2993644.png)
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . The specific synthesis pathway for “N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide” would depend on the specific reactants and conditions used.Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives can vary widely depending on the specific derivative and the conditions of the reaction . Without specific information, it’s difficult to provide an analysis of the chemical reactions of “this compound”.Aplicaciones Científicas De Investigación
Antitumor Activity
Research has identified several N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide derivatives with potential antitumor activities. Derivatives bearing different heterocyclic rings have been synthesized and evaluated in vitro against a variety of human tumor cell lines. Notably, some compounds demonstrated considerable anticancer activity against certain cancer cell lines, indicating the therapeutic potential of these molecules in oncology. The mechanism of action often involves the modulation of cellular processes critical for cancer cell proliferation and survival, highlighting the therapeutic promise of these benzothiazole derivatives in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial Activity
Benzothiazole derivatives have also shown promising antimicrobial properties. Novel compounds synthesized from cyanuric chloride, including those with benzothiazole structures, displayed broad-spectrum antimicrobial activity against bacterial and fungal strains. This suggests their potential utility in addressing microbial infections, with structure-activity relationship studies providing insights into the molecular basis of their antimicrobial efficacy (Padalkar et al., 2014).
Antioxidant Activity
In studies focusing on metabolic disorders, benzothiazole derivatives were evaluated for their antioxidant activities in mice fed a high-fat diet. These compounds were found to enhance antioxidative activities, as evidenced by increased levels of superoxide dismutase, glutathione peroxidase, and catalase, along with reduced levels of malondialdehyde. This indicates the potential of these derivatives in mitigating oxidative stress, which is a common pathological feature in various metabolic and cardiovascular diseases (Erbin, 2013).
Apoptosis Induction
Some N-1,3-benzothiazol-2-ylbenzamide derivatives have been studied for their antiproliferative activity and ability to induce apoptosis in cancer cells. These compounds exhibited significant inhibitory effects on cell growth, particularly against liver hepatocellular carcinoma and breast cancer cell lines. The proapoptotic effects observed highlight the potential application of these compounds in cancer therapy, offering a pathway to develop new treatments that can selectively induce apoptosis in cancer cells (Corbo et al., 2016).
Mecanismo De Acción
Target of Action
The primary target of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide is the DprE1 protein . This protein plays a crucial role in the survival and virulence of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its target, DprE1, through a process known as molecular docking . This interaction inhibits the function of DprE1, thereby exerting an anti-tubercular effect .
Biochemical Pathways
The inhibition of DprE1 disrupts the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall . This disruption affects the integrity of the cell wall, leading to the death of the bacteria .
Pharmacokinetics
The compound’s trimethoxybenzamide group may enhance its lipophilicity, potentially improving its ability to cross biological membranes and reach its target .
Result of Action
The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By disrupting the function of DprE1, the compound prevents the bacteria from maintaining their cell wall structure, leading to their death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s photostability could affect its efficacy . Additionally, the compound’s solubility in different solvents, such as ethanol, methanol, acetic acid, and DMSO, could impact its stability and bioavailability .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c1-27-18-12-15(13-19(28-2)21(18)29-3)22(26)24-16-10-8-14(9-11-16)23-25-17-6-4-5-7-20(17)30-23/h4-13H,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOXQKBWQAEXKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorobenzyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2993561.png)
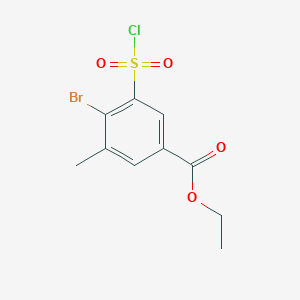
![2-bromo-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B2993564.png)
![N-{3-[(4-ethoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide](/img/structure/B2993570.png)



![N-([2,4'-bipyridin]-3-ylmethyl)-2-bromobenzamide](/img/structure/B2993574.png)
